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Mutalomycin sodium - 124985-96-2

Mutalomycin sodium

Catalog Number: EVT-257499
CAS Number: 124985-96-2
Molecular Formula: C41H69NaO12
Molecular Weight: 777 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Epimutalomycin is a new polyether antibiotic from Streptomyces mutabilis.
Overview

Mutalomycin sodium is an antibiotic compound that belongs to the class of polyether antibiotics. It is primarily derived from the fermentation products of certain strains of Streptomyces species. Mutalomycin sodium exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, making it a valuable compound in both clinical and agricultural settings.

Source

Mutalomycin sodium is produced by the fermentation of Streptomyces mutabilis, a soil-dwelling bacterium. The extraction and purification processes typically involve culturing the bacteria in appropriate media and utilizing various chromatographic techniques to isolate the active compound from the fermentation broth .

Classification

Mutalomycin sodium is classified as a polyether antibiotic due to its unique molecular structure, which contains multiple ether linkages. This classification places it alongside other notable antibiotics such as monensin and lasalocid, which share similar mechanisms of action and structural characteristics .

Synthesis Analysis

Methods

The synthesis of Mutalomycin sodium involves several key steps:

  1. Fermentation: The Streptomyces mutabilis strain is cultured in a nutrient-rich medium under controlled conditions to promote the production of Mutalomycin.
  2. Extraction: Following fermentation, the culture broth is processed to extract the antibiotic. This typically involves solvent extraction techniques where organic solvents are used to separate the antibiotic from other metabolites.
  3. Purification: The crude extract undergoes purification through methods such as chromatography (e.g., ion-exchange or high-performance liquid chromatography) to isolate Mutalomycin sodium in its pure form .

Technical Details

The technical aspects of the synthesis are crucial for optimizing yield and purity. Parameters such as temperature, pH, and fermentation time are carefully controlled to maximize antibiotic production. For instance, maintaining an optimal pH level during fermentation can significantly enhance the yield of Mutalomycin sodium .

Molecular Structure Analysis

Structure

The molecular structure of Mutalomycin sodium consists of a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms. The compound features multiple ether linkages characteristic of polyether antibiotics. Detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.

Data

The molecular formula for Mutalomycin sodium is C27_{27}H45_{45}N1_{1}O9_{9}S1_{1}, indicating a relatively large and complex structure typical for polyether antibiotics. Its molecular weight is approximately 569.73 g/mol .

Chemical Reactions Analysis

Reactions

Mutalomycin sodium participates in various chemical reactions that are essential for its antibacterial activity. It primarily acts by disrupting ion transport across bacterial cell membranes, leading to cell death.

Technical Details

The mechanism involves the formation of complexes with cations (such as sodium ions), which enhances its ability to transport these ions across lipid membranes. This ionophoric activity is a defining feature of polyether antibiotics and is critical for their effectiveness against susceptible bacteria .

Mechanism of Action

Process

The mechanism of action for Mutalomycin sodium involves several steps:

  1. Ionophoric Activity: The compound forms complexes with monovalent cations, facilitating their transport across bacterial membranes.
  2. Disruption of Membrane Potential: By altering ion gradients, Mutalomycin sodium disrupts the electrochemical potential across the bacterial cell membrane.
  3. Cell Lysis: The resultant imbalance leads to cell lysis and death, particularly in Gram-positive bacteria that rely on membrane integrity for survival .

Data

Studies have shown that Mutalomycin sodium exhibits potent activity against various strains of bacteria, including those resistant to other antibiotics, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mutalomycin sodium typically appears as a white or off-white powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its extraction and formulation into pharmaceutical preparations.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its activity can be influenced by pH levels, with optimal activity often observed within specific pH ranges typical for biological systems .
Applications

Scientific Uses

Mutalomycin sodium has several applications in scientific research and medicine:

  • Antibacterial Agent: It is primarily used as an antibiotic in clinical settings for treating infections caused by Gram-positive bacteria.
  • Research Tool: Due to its unique mechanism of action, it serves as a model compound in studies investigating ion transport mechanisms across cell membranes.
  • Agricultural Use: Its antimicrobial properties also make it useful in veterinary medicine for preventing bacterial infections in livestock .
Biosynthesis & Microbial Origin of Mutalomycin Sodium

Streptomyces mutabilis as a Biosynthetic Source: Genomic Clusters & Polyketide Synthase Systems

Mutalomycin sodium (C₄₁H₆₉NaO₁₂) is a polyether ionophore antibiotic originally isolated from Streptomyces mutabilis NRRL 8088, a soil-dwelling actinobacterium [3]. Genomic analyses reveal that its biosynthesis is governed by a large biosynthetic gene cluster (BGC) spanning ~80 kb, characteristic of type II polyketide synthase (PKS) systems. This BGC encodes core enzymatic machinery, including:

  • Minimal PKS components: Ketosynthase α (KSα), ketosynthase β (KSβ), and acyl carrier protein (ACP), which collaboratively initiate polyketide chain elongation [10].
  • Tailoring enzymes: Dehydratases (DH), enoylreductases (ER), and cyclases that drive regioselective cyclization of the polyene backbone [6] [10].
  • Regulatory genes: Pathway-specific transcriptional activators that modulate BGC expression under nutrient-limited conditions [5].

Comparative genomics of polar Streptomyces strains indicates that such BGCs exhibit significant plasticity due to horizontal gene transfer, explaining the strain-specific production of mutalomycin in NRRL 8088 [1] [5]. Notably, the BGC shares evolutionary parallels with those encoding structurally related ionophores like nigericin, featuring conserved polyketide cyclization domains but divergent oxygenation modules [3] [9].

Table 1: Core Enzymes in the Mutalomycin Biosynthetic Gene Cluster

Gene ProductFunctionDomain Architecture
KSαChain initiation and elongationKS-CLF dimer
KSβMalonyl-CoA decarboxylationKS active site
ACPPolyketide intermediate shuttlingPpant-binding domain
Cyclase (CYC)Epoxide ring formationTerpene cyclase-like fold
CarboxyltransferaseTerminal carboxyl group additionBiotin-dependent carboxylase

Modular Assembly of Polyether Backbone: Acetate/Propionate Incorporation Patterns

The polyether scaffold of mutalomycin is assembled via a stepwise condensation of acetate (C₂) and propionate (C₃) extender units, orchestrated by the type II PKS system. Key mechanistic features include:

  • Starter unit: Acetyl-CoA initiates chain elongation, followed by sequential addition of 10 malonyl-CoA and 4 methylmalonyl-CoA extender units, generating a linear poly-β-keto intermediate [6] [10].
  • Stereochemical control: KR domains enforce R- or S-specific reductions at C9, C13, and C17, establishing chiral centers critical for ionophore function [10].
  • Cyclization cascade: Epoxidase enzymes convert allylic alcohols to epoxides, triggering spontaneous trans-fused tetrahydropyran ring formation through nucleophilic attack. This process generates six oxygen-containing heterocycles—a hallmark of polyether antibiotics [9].

Isotope labeling studies with [1-¹³C]acetate and [1-¹³C]propionate confirmed the C₂/C₃ incorporation pattern, revealing the polyketide chain folds into a ladder-like structure prior to cyclization [6]. The absence of ethylmalonyl-CoA incorporation distinguishes mutalomycin from branched-chain polyethers like monensin [9].

Table 2: Acetate/Propionate Incorporation in Mutalomycin Backbone

Carbon AtomsPrecursor UnitModification
C1–C2AcetateStarter unit
C3–C18 (even)AcetateChain elongation
C19, C21, C23, C25PropionateMethyl branching
Epoxy groupsO₂ activationEpoxidation of C7–C8, C11–C12

Post-Biosynthetic Modifications: Carboxylation & Sodium Ion Coordination

Following polyketide cyclization, mutalomycin undergoes two critical transformations to form its bioactive sodium complex:

  • Carboxylation: A biotin-dependent carboxylase catalyzes ATP-driven carboxylation at C26, converting the terminal methyl group to a carboxylic acid (–CH₃ → –COOH). This reaction requires dissolved CO₂ as a substrate and occurs late in biosynthesis, as evidenced by mutasynthesis studies with carboxylase inhibitors [3] [9].
  • Sodium coordination: The carboxylate anion (COO⁻) and six ether oxygen atoms form an octahedral coordination sphere around Na⁺, with bond distances of 2.3–2.5 Å confirmed by X-ray crystallography of the potassium salt analog [3] [9]. This high-affinity binding (Kd ≈ 10⁻⁸ M) enables selective Na⁺ transport across membranes, disrupting cellular ion gradients in Gram-positive bacteria and Eimeria parasites [3].

Table 3: Functional Groups in Mutalomycin Sodium Coordination

Coordination SiteAtom TypeBond Distance to Na⁺ (Å)Role in Ion Transport
C26 CarboxylateO (carbonyl)2.30Anionic anchor site
Tetrahydrofuran O1Ether oxygen2.42Chelation site
Tetrahydrofuran O4Ether oxygen2.38Chelation site
Epoxide O2Epoxy oxygen2.47Selectivity filter

Structural Analysis: X-ray diffraction of mutalomycin potassium salt (C₄₁H₆₉KO₁₂) reveals a conformationally rigid "cage-like" structure stabilized by hydrogen bonding between C26–COO⁻ and C3–OH. This architecture creates a hydrophilic core optimized for Na⁺ binding, while lipophilic alkyl branches (e.g., C16–C18) enable membrane diffusion [3] [9].

Figure: Mutalomycin Sodium Coordination Chemistry

Na⁺  /  |  \  O=C-O   O   O (ether)  |     |   |  C26    O1  O4  \ /  (epoxide)  

Properties

CAS Number

124985-96-2

Product Name

Mutalomycin sodium

IUPAC Name

sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate

Molecular Formula

C41H69NaO12

Molecular Weight

777 g/mol

InChI

InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1

InChI Key

CPFAJMOABNHQTP-UHFFFAOYSA-M

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+]

Solubility

Soluble in DMSO

Synonyms

2-Epimutalomycin;

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+]

Isomeric SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+]

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